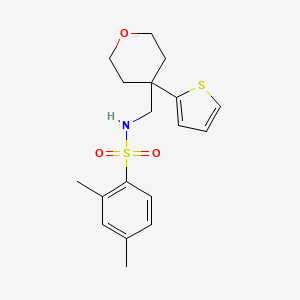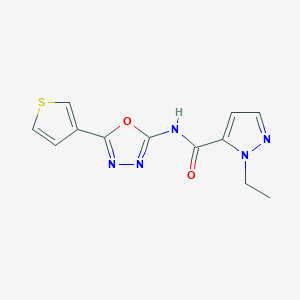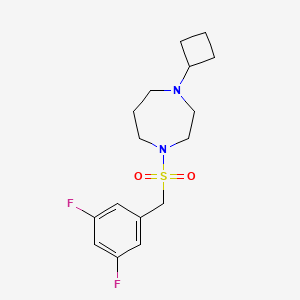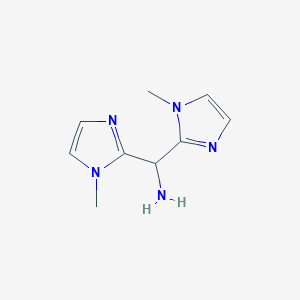
2-chloro-N-(2-formylphenyl)acetamide
Descripción general
Descripción
“2-chloro-N-(2-formylphenyl)acetamide” is a chlorinated organic compound . It’s also known as chloroacetanilide . The linear formula of this compound is C6H5NHCOCH2Cl . The molecular weight is 169.61 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . Another method reported for the synthesis of a related compound is by the reaction of 2-chloracetamide with formaldehyde .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Herbicide Analysis
Research on chloroacetamide herbicides, which share a functional group with 2-chloro-N-(2-formylphenyl)acetamide, elucidates their metabolism in both human and rat liver microsomes. These studies reveal complex metabolic pathways involving the transformation of these herbicides into potentially carcinogenic compounds through a series of oxidative and non-oxidative steps. Understanding these pathways is crucial for assessing the environmental and health risks associated with the use of chloroacetamide herbicides and potentially related compounds like 2-chloro-N-(2-formylphenyl)acetamide (Coleman et al., 2000).
Environmental Impact and Herbicide Mobility
Studies on the environmental behavior of chloroacetamide herbicides provide insights into how compounds like 2-chloro-N-(2-formylphenyl)acetamide might interact with ecological systems. These herbicides' mobility, adsorption, and efficacy are influenced by soil properties, which could inform environmental safety and herbicide application practices (Peter & Weber, 1985).
Chemoselective Synthesis Applications
The selective synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the potential of using acetamide derivatives in chemoselective processes. This approach might be applicable to compounds like 2-chloro-N-(2-formylphenyl)acetamide, suggesting its use in synthesizing biologically active molecules (Magadum & Yadav, 2018).
Structural and Conformational Studies
Research on the structure and conformation of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives, which are potential pesticides, provides a framework for understanding the structural chemistry of acetamide compounds. Such studies could be relevant for exploring the physical and chemical properties of 2-chloro-N-(2-formylphenyl)acetamide, contributing to the development of new pesticides or other applications (Olszewska et al., 2008).
Propiedades
IUPAC Name |
2-chloro-N-(2-formylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,6H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXITIIMUTWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2807097.png)
![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)
![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)



![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)

![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)
![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)